molecular formula C11H11ClFN3O B7555399 2-[1-[(2-Chloro-6-fluorophenyl)methyl]triazol-4-yl]ethanol

2-[1-[(2-Chloro-6-fluorophenyl)methyl]triazol-4-yl]ethanol

Cat. No. B7555399
M. Wt: 255.67 g/mol
InChI Key: WUEULYUWVZDXIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-[(2-Chloro-6-fluorophenyl)methyl]triazol-4-yl]ethanol is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. This compound is also known by the name of Clomethiazole, and it has been found to possess a range of interesting properties that make it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of 2-[1-[(2-Chloro-6-fluorophenyl)methyl]triazol-4-yl]ethanol is not fully understood. However, it has been suggested that this compound may act as a positive allosteric modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[1-[(2-Chloro-6-fluorophenyl)methyl]triazol-4-yl]ethanol are complex and varied. This compound has been found to have effects on various neurotransmitter systems in the brain, including the GABAergic, glutamatergic, and dopaminergic systems.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[1-[(2-Chloro-6-fluorophenyl)methyl]triazol-4-yl]ethanol in lab experiments include its ability to modulate the activity of the GABA-A receptor, which is a major target for many drugs used in the treatment of anxiety and other neurological disorders. However, the limitations of using this compound in lab experiments include its relatively low potency and selectivity for the GABA-A receptor.

Future Directions

There are many potential future directions for research on 2-[1-[(2-Chloro-6-fluorophenyl)methyl]triazol-4-yl]ethanol. Some possible areas of research include the development of more potent and selective compounds that target the GABA-A receptor, the investigation of the effects of this compound on other neurotransmitter systems in the brain, and the exploration of its potential therapeutic applications in the treatment of anxiety and other neurological disorders.
In conclusion, 2-[1-[(2-Chloro-6-fluorophenyl)methyl]triazol-4-yl]ethanol is a promising compound for scientific research, with potential applications in a range of fields. While its mechanism of action and physiological effects are not fully understood, ongoing research is likely to shed further light on its properties and potential uses.

Synthesis Methods

The synthesis of 2-[1-[(2-Chloro-6-fluorophenyl)methyl]triazol-4-yl]ethanol involves the reaction of 2-chloro-6-fluorobenzyl chloride with sodium azide, followed by reduction of the resulting azide with sodium borohydride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

The potential applications of 2-[1-[(2-Chloro-6-fluorophenyl)methyl]triazol-4-yl]ethanol in scientific research are vast and varied. This compound has been found to possess a range of interesting properties that make it a promising candidate for various research applications.

properties

IUPAC Name

2-[1-[(2-chloro-6-fluorophenyl)methyl]triazol-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFN3O/c12-10-2-1-3-11(13)9(10)7-16-6-8(4-5-17)14-15-16/h1-3,6,17H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEULYUWVZDXIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=C(N=N2)CCO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-[(2-Chloro-6-fluorophenyl)methyl]triazol-4-yl]ethanol

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